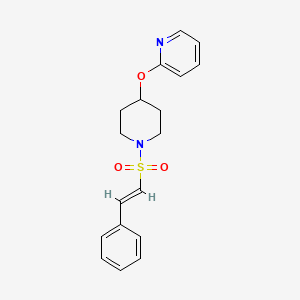

![molecular formula C13H9Cl2N3O2S B2872297 N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-68-8](/img/structure/B2872297.png)

N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The compound is likely to be a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Applications De Recherche Scientifique

Medicine: Anticancer Properties

Compounds with the thiazolo[3,2-a]pyrimidine structure have been studied for their potential anticancer properties. The presence of the 1,3,4-oxadiazole moiety, which is structurally similar to thiazolo[3,2-a]pyrimidine, has shown promising results in the treatment of various cancers due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Agriculture: Plant Protection

In agriculture, derivatives of thiazolo[3,2-a]pyrimidine can serve as plant protection agents. Their herbicidal, insecticidal, and fungicidal activities help in safeguarding crops from pests and diseases, contributing to improved yield and quality of agricultural products .

Pharmaceutical Chemistry: Drug Synthesis

The thiazolo[3,2-a]pyrimidine core is a valuable scaffold in pharmaceutical chemistry. It is used in the synthesis of various drugs, leveraging its biological activity to create compounds with enhanced drug-like properties .

Biochemistry: Enzyme Inhibition

Research has indicated that thiazolo[3,2-a]pyrimidine derivatives can act as enzyme inhibitors. This application is crucial in the development of treatments for diseases where the regulation of specific enzymes is necessary .

Material Science: Organic Semiconductors

The electronic properties of thiazolo[3,2-a]pyrimidine make it a candidate for use in organic semiconductors. Its potential in electronic devices stems from its ability to conduct electricity and its stability in various conditions .

Analytical Chemistry: Chromatography

In analytical chemistry, thiazolo[3,2-a]pyrimidine derivatives can be used as stationary phases in chromatography. Their unique chemical properties allow for the separation of complex mixtures, aiding in the analysis of various substances .

Molecular Biology: Gene Expression Studies

Thiazolo[3,2-a]pyrimidine compounds may play a role in gene expression studies. They can be used to modulate the expression of certain genes, which is valuable in understanding gene function and regulation .

Neuropharmacology: Neuroprotective Agents

Lastly, in neuropharmacology, thiazolo[3,2-a]pyrimidine derivatives are being explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Mécanisme D'action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential biological activity .

Mode of Action

Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . The exact interaction of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazolopyrimidines, in general, are known to interact with various biological targets and can potentially affect multiple biochemical pathways

Result of Action

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity, suggesting that they can have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEICEFGMCKWZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

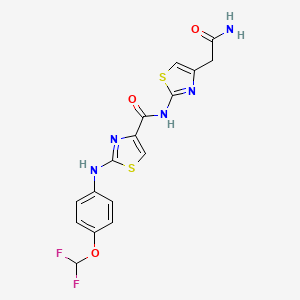

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)

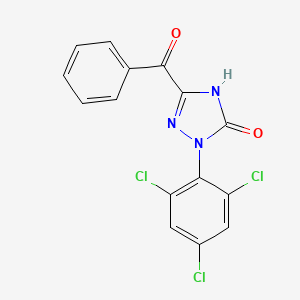

![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)

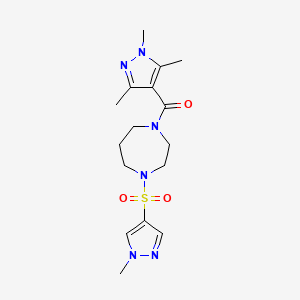

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)